Tert-butyl 3-cyclopropyl-3-oxopropanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing tert-butyl 3-cyclopropyl-3-oxopropanoate involves the reaction of 5-cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione with tert-butanol in dry toluene. The mixture is stirred and heated at 80°C for 4 hours. After cooling, the mixture is washed with water, dried with anhydrous sodium sulfate, treated with decolorizing charcoal, and filtered. The filtrate is then evaporated to dryness, and the residue is distilled to obtain this compound as a clear oil.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-3-oxopropanoate involves its role as an intermediate in the synthesis of KRAS G12C inhibitors. These inhibitors target the KRAS G12C mutation, which is prevalent in certain types of cancer. By inhibiting this mutation, the compound helps in blocking the signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclobutyl-3-oxopropanoate
- Tert-butyl 3-pyrrolidinylcarbamate
- Tert-butyl 3-formylphenylcarbamate
Uniqueness
Tert-butyl 3-cyclopropyl-3-oxopropanoate is unique due to its specific structure, which includes a cyclopropyl group and a tert-butyl ester. This structure imparts distinct chemical properties and reactivity, making it particularly useful in the synthesis of KRAS G12C inhibitors .
Properties
IUPAC Name |
tert-butyl 3-cyclopropyl-3-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPRGLWJJQBWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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